molecular formula C12H9ClN2O B8429070 2-Benzoyl-3-amino-6-chloropyridine

2-Benzoyl-3-amino-6-chloropyridine

Cat. No.: B8429070
M. Wt: 232.66 g/mol
InChI Key: FLLHSTYHJMDTDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C12H9ClN2O

Molecular Weight

232.66 g/mol

IUPAC Name

(3-amino-6-chloropyridin-2-yl)-phenylmethanone

InChI

InChI=1S/C12H9ClN2O/c13-10-7-6-9(14)11(15-10)12(16)8-4-2-1-3-5-8/h1-7H,14H2

InChI Key

FLLHSTYHJMDTDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=N2)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Functional Features
2-Benzoyl-3-amino-6-chloropyridine C₁₂H₉ClN₂O 232.45 2-Benzoyl, 3-Amino, 6-Chloro Hydrogen-bonding (NH₂), aromatic bulk (benzoyl), electron-withdrawing Cl
3-Acetyl-6-chloropyridine C₇H₆ClNO 155.58 3-Acetyl, 6-Chloro Ketone (acetyl), electron-withdrawing Cl
5-Acetyl-2-methylpyridine C₈H₉NO 135.16 2-Methyl, 5-Acetyl Methyl (electron-donating), acetyl (electron-withdrawing)

Key Observations :

Substituent Effects: this compound combines electron-withdrawing (Cl) and electron-donating (NH₂) groups, creating a polarized ring system. 3-Acetyl-6-chloropyridine lacks an amino group but retains the electron-withdrawing Cl and acetyl groups, favoring electrophilic substitution at position 4 or 5 . 5-Acetyl-2-methylpyridine features a methyl group (electron-donating) and acetyl (electron-withdrawing), leading to regioselective reactivity distinct from chlorinated analogs.

Physicochemical Properties: Solubility: The amino group in this compound enhances water solubility compared to acetylated analogs like 3-acetyl-6-chloropyridine, which are more lipophilic. Melting Points: The benzoyl substituent increases molecular rigidity, likely resulting in a higher melting point (>200°C) compared to 3-acetyl-6-chloropyridine (reported melting point: ~85°C) .

Reactivity and Applications: this compound: The amino group enables condensation reactions (e.g., Schiff base formation), while the benzoyl moiety may participate in π-π stacking in drug-receptor interactions. 3-Acetyl-6-chloropyridine: The acetyl group is reducible to ethanol or oxidizable to carboxylic acids, making it a versatile intermediate in agrochemical synthesis .

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